1,3-二甲基-5-氰基尿嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

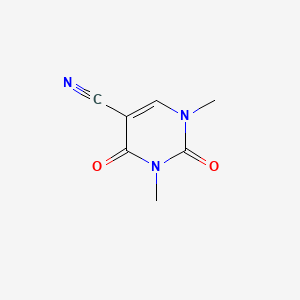

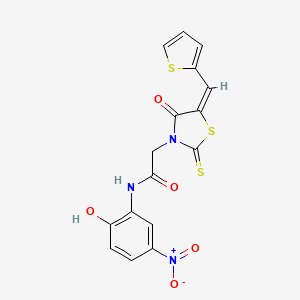

1,3-Dimethyl-5-cyanouracil is a chemical compound that belongs to the family of uracil derivatives. Uracil is one of the four nucleobases in the nucleic acid of RNA. The compound features a cyanide group attached to the fifth position of the uracil ring and methyl groups at the first and third positions. This structure is a key component in various chemical reactions and has potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 1,3-dimethyl-5-cyanouracil derivatives has been explored in several studies. For instance, 5-cyano-1-(dihydroxypropyl)-3-methyluracils were synthesized through the reaction of 1-(4-nitrophenyl)-5-cyano-3-methyluracil with aminodiols. The reaction mechanism was found to follow the ANRORC type in aprotic solvents, while in protic solvents, products of Dimroth rearrangement were isolated . Additionally, the synthesis of related compounds, such as 1,3-dimethylol-5-fluorouracil, has been reported, which was synthesized by reacting 5-fluorouracil with formaldehyde in the presence of potassium carbonate .

Molecular Structure Analysis

The molecular structure of 1,3-dimethyl-5-cyanouracil derivatives has been studied using various spectroscopic techniques. For example, the crystal structures of certain ligands derived from 1,3-dimethyl-5-cyanouracil were found to be monoclinic with space groups P21/c and C2/c . These studies help in understanding the noncovalent interactions, such as π-π stacking, which are crucial for the stability of these compounds.

Chemical Reactions Analysis

1,3-Dimethyl-5-cyanouracil derivatives undergo various chemical reactions. The nucleophilic addition reaction of a cyanide ion to 6-substituted 1,3-dimethyl-5-nitrouracils has been reported, leading to the synthesis of 5,6-dihydrouracil and 5,6-dihydrocyclo-thymine derivatives . These reactions are stereospecific and the structures of the products were elucidated using NMR spectroscopy.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dimethyl-5-cyanouracil derivatives are influenced by their molecular structure. The presence of the cyanide group and the methyl groups at specific positions on the uracil ring affect the compound's reactivity and interaction with other molecules. For instance, the study of weak interactions in related compounds, such as 1,3-dimethyl-2-thio-5-arylmethyl-5-cytisylmethylbarbituric acids, revealed the presence of intramolecular sandwich-like conformations stabilized by weak attractive interactions like π-π stacking and hydrogen bonds . These properties are essential for understanding the behavior of these compounds in various environments and their potential applications.

科学研究应用

合成和衍生物形成

用于药物制造的衍生物合成:1,3-二甲基-5-氰基尿嘧啶被用作合成茶碱和咖啡因等药物的中间体。它的合成涉及氰基乙酸与二甲基脲缩合,然后进行环化和亚硝化过程 (Abramova, Kuteliya, & Feklistova, 1978)。

新型合成方法:已经开发出使用 1,3-二甲基-6-氨基尿嘧啶和腈的有效合成方法,用于合成 1,3-二甲基-5-芳基-7-(吡啶-3(2)(4)-基)嘧啶-2,4(1H,3H)-二酮。此过程利用纳米二氧化硅上的三嗪二膦氢硫酸盐离子液体作为催化剂 (Rahmani et al., 2018)。

分子相互作用和晶体结构:对相关化合物 1,3-二甲基-5-氟尿嘧啶的研究揭示了晶体中分子相互作用的见解。这些发现有助于理解 1,3-二甲基尿嘧啶的固溶晶体形成 (Taga, Yamamoto, & Machida, 1989)。

氟化研究:对尿嘧啶衍生物(包括 1,3-二甲基尿嘧啶)的温和氟化研究已导致各种氟化化合物的区域选择性形成,这在药物化学中具有重要意义 (Stavber & Zupan, 1990)。

生物学和药物研究

抗癌剂合成:1,3-二甲基-5-肉桂酰-6-氨基尿嘧啶等衍生物已显示出作为抗癌剂的潜力。它们的平面构象表明可能与 DNA 相互作用,可用于癌症治疗中的嵌入 (Bernier, Hénichart, Warin, Trentesaux, & Jardillier, 1985)。

转化为氮杂嘌呤:1,3-二甲基-5-(芳基偶氮)-6-氨基尿嘧啶已用于合成氮杂嘌呤,这是一种具有潜在生物学和药学意义的化合物。转化过程涉及硝酸铜 (II) 和碱性介质 (Debnath et al., 2017)。

化学治疗研究:已在裸鼠移植的人类恶性黑色素瘤等模型中研究了相关化合物(如 5-氟尿嘧啶)的化学治疗作用。这些研究提供了对药物敏感性和潜在治疗策略的见解 (Povlsen & Jacobsen, 1975)。

光反应和自由基研究

衍生物的光反应:研究 1,3-二甲基尿嘧啶衍生物的紫外线照射有助于理解这些化合物中的水合和光反应过程。此类研究对于开发光化学活性药物至关重要 (Moore & Thomson, 1957)。

自由基反应:对 1,3-二甲基尿嘧啶和咖啡因与过氧化苯甲酰的自由基烷基化反应的研究提供了对反应机理和合成化学中潜在应用的见解 (Itahara & Ide, 1992)。

安全和危害

作用机制

Mode of Action

For instance, some compounds can undergo efficient photoinduced ligand exchange for solvent water molecules, thus simultaneously releasing biologically active ligands and generating new complexes .

Biochemical Pathways

It’s known that similar compounds can affect various pathways, including those involved in dna synthesis and repair .

Result of Action

Similar compounds have been shown to produce active species capable of forming covalent adducts with dna .

Action Environment

It’s known that the photoreactivity of similar compounds can vary as a function of ligand pka and the ph of the medium .

生化分析

Cellular Effects

One study found that a derivative of 1,3-dimethyluracil, 4-Amino-1,3-dimethyl-5-non-anoylaminouracil, displayed a pronounced effect on the in vitro stimulation of the 2-deoxyglucose transport into hepatic rat cells

Molecular Mechanism

One study suggests that 1,3-dimethyluracil can bind to AuIII, forming a complex

Temporal Effects in Laboratory Settings

A series of uracil and theophylline derivatives, including a derivative of 1,3-dimethyluracil, was synthesized and studied for their effects on glucose transport into rat hepatic cells .

属性

IUPAC Name |

1,3-dimethyl-2,4-dioxopyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-9-4-5(3-8)6(11)10(2)7(9)12/h4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSVXQHYGHTYLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B3008460.png)

![1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B3008463.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B3008468.png)

![1-{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,4-dihydro-2,3-pyrazinedione](/img/structure/B3008469.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B3008471.png)

![2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline](/img/structure/B3008478.png)

![3-(2-Methoxyethyl)-5-[4-(trifluoromethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008479.png)

![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3008481.png)

![({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine](/img/structure/B3008482.png)